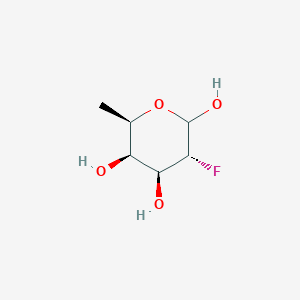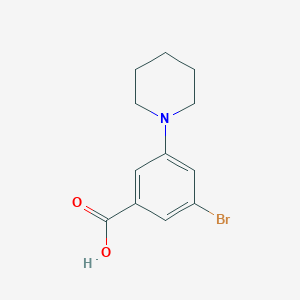
Doxorubicinol Citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Doxorubicinol Citrate is a derivative of Doxorubicin, an anthracycline antibiotic widely used in cancer treatment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Doxorubicinol Citrate typically involves the reduction of Doxorubicin. This reduction can be achieved using various reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its citrate form.
化学反应分析
Types of Reactions
Doxorubicinol Citrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized back to a carbonyl group under specific conditions.
Reduction: Further reduction can lead to the formation of other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield Doxorubicin, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
Doxorubicinol Citrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of anthracycline derivatives.
Biology: Researchers use it to investigate the metabolic pathways and mechanisms of action of anthracyclines.
Medicine: It is studied for its potential therapeutic effects and as a reference compound in pharmacokinetic studies.
Industry: this compound is used in the development of new drug formulations and delivery systems.
作用机制
Doxorubicinol Citrate exerts its effects through several mechanisms:
DNA Intercalation: It intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA.
Reactive Oxygen Species Generation: It generates reactive oxygen species, leading to oxidative damage to cellular components.
相似化合物的比较
Similar Compounds
Doxorubicin: The parent compound, widely used in cancer therapy.
Daunorubicin: Another anthracycline with similar properties but different therapeutic applications.
Epirubicin: A derivative with a different stereochemistry, leading to altered pharmacokinetics and reduced cardiotoxicity.
Uniqueness
Doxorubicinol Citrate is unique due to its specific metabolic origin and distinct chemical properties. Its reduced cardiotoxicity compared to Doxorubicin makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C87H101N3O40 |
|---|---|
分子量 |
1828.7 g/mol |
IUPAC 名称 |
(7S,9S)-7-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1R)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(7S,9S)-7-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1R)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/3C27H31NO11.C6H8O7/c3*1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;7-3(8)1-6(13,5(11)12)2-4(9)10/h3*3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2*10-,13?,15-,16+,17-,22+,27-;10-,13+,15-,16+,17-,22-,27-;/m000./s1 |
InChI 键 |
OKUGZPMPIXEUDU-BBGQUWKESA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


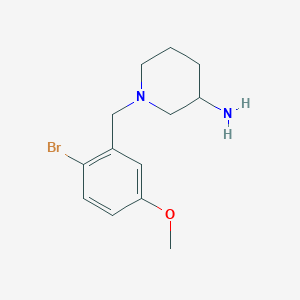
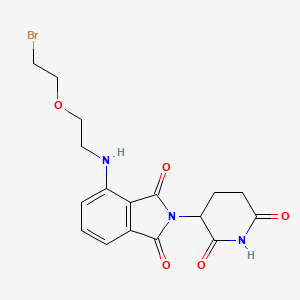

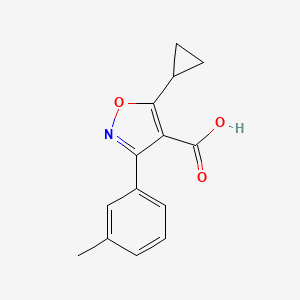
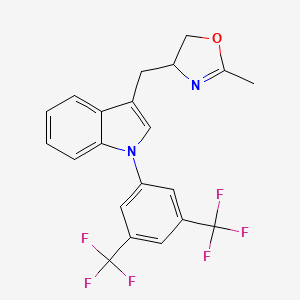
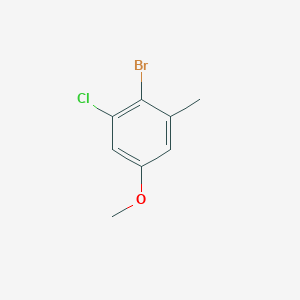
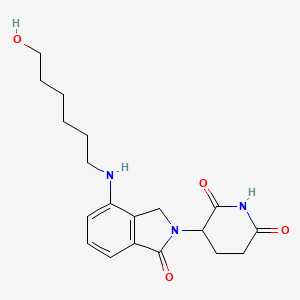
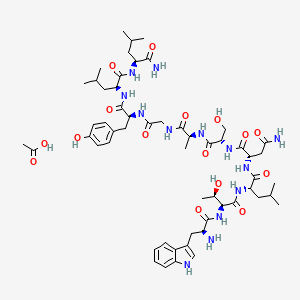
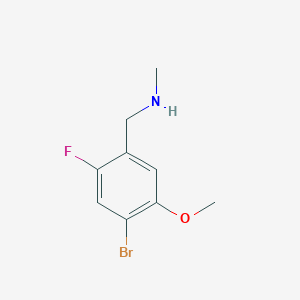
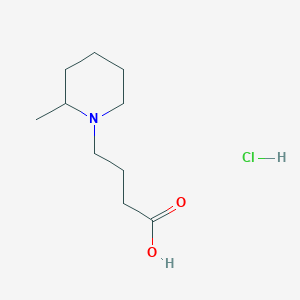
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14766404.png)

